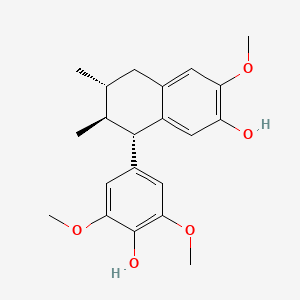

Kadsuralignan C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(6R,7S,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C21H26O5/c1-11-6-13-7-17(24-3)16(22)10-15(13)20(12(11)2)14-8-18(25-4)21(23)19(9-14)26-5/h7-12,20,22-23H,6H2,1-5H3/t11-,12+,20+/m1/s1 |

InChI Key |

QHLOLFAIJRCECK-JGRMJRGVSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C(=C3)OC)O)OC)O)OC |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C(=C3)OC)O)OC)O)OC |

Origin of Product |

United States |

Occurrence and Advanced Isolation Methodologies of Kadsuralignan C

Natural Sources and Geographical Distribution

The presence of Kadsuralignan C in the plant kingdom is highly specific. Research has pinpointed its primary source and mapped its native habitat.

Kadsura coccinea as Primary Botanical Source

This compound is principally isolated from Kadsura coccinea (Lem.) A.C. Smith, an evergreen climbing shrub belonging to the Schisandraceae family. nih.gov This plant is a rich source of various lignans (B1203133) and triterpenoids, with over 200 compounds having been identified from it. nih.gov The isolation of this compound represented the first discovery of an arylnaphthalene lignan (B3055560) from this particular plant. nih.gov

Kadsura coccinea is widely distributed throughout southern China and other parts of Asia. nih.govwikipedia.orgtheferns.info Its native range includes the Chinese provinces of Guangdong, Guangxi, Guizhou, Hainan, Hunan, Jiangxi, Sichuan, and Yunnan. nih.gov Beyond China, the plant is also found in Myanmar, Thailand, Laos, and Vietnam. theferns.infokadsura.com

**Table 1: Geographical Distribution of *Kadsura coccinea***

| Region | Specific Locations |

|---|---|

| China | Guangdong, Guangxi, Guizhou, Hainan, Hunan, Jiangxi, Sichuan, Yunnan Provinces nih.gov |

| Southeast Asia | Myanmar, Thailand, Laos, Vietnam theferns.infokadsura.com |

Specific Plant Parts for Isolation

Researchers have successfully isolated this compound and related lignans from distinct parts of the Kadsura coccinea plant. Scientific literature explicitly states that this compound was obtained from a chloroform (B151607) extract of the stems of the plant. nih.gov While other lignans have been found in the roots and fruits, the stems are the confirmed source of this compound. nih.govresearchgate.net

Advanced Extraction Techniques for this compound Isolation

The extraction of this compound from its botanical matrix involves sophisticated laboratory techniques. These methods range from traditional solvent-based procedures to more environmentally friendly modern approaches.

Contemporary Solvent Extraction Approaches

The conventional method for isolating lignans like this compound from Kadsura species involves a multi-step process using organic solvents. This process begins with the extraction of dried and powdered plant material, typically using a polar solvent such as ethanol, methanol, or acetone. nih.govnih.gov

Following the initial extraction, the resulting crude extract undergoes a process called liquid-liquid partitioning. This step separates compounds based on their differing solubilities in two immiscible liquids. For lignan isolation, this often involves partitioning the initial extract between ethyl acetate (EtOAc) and water. nih.gov Less polar lignans are also sometimes extracted using solvents like chloroform or dichloromethane. nih.govnih.gov this compound, specifically, was isolated from a chloroform extract. nih.gov The fractions obtained from this partitioning are then further purified using chromatographic techniques to yield the pure compound.

Table 2: Solvents Used in the Extraction of Lignans from Kadsura Species

| Solvent | Plant Part | Type of Extract |

|---|---|---|

| Chloroform | Stems | Primary Extract nih.gov |

| Acetone / Ethyl Acetate | Not Specified | Initial extraction with acetone, followed by partitioning with ethyl acetate nih.gov |

| Ethanol | Fruits | Primary Extract researchgate.net |

Emerging Green Extraction Technologies

In response to the environmental impact of conventional solvent use, "green" extraction technologies are gaining prominence. These methods aim to reduce solvent and energy consumption, decrease extraction times, and improve the quality of the extract. nih.gov

Ultrasound-Assisted Extraction (UAE) is an eco-friendly and efficient technology used to extract phytochemicals, including lignans, from plant materials. nih.govmdpi.com The technique employs high-frequency sound waves (typically >20 kHz) to create a phenomenon known as acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the solvent. nih.govresearchgate.net This collapse generates intense local pressures and temperatures, creating microjets that disrupt plant cell walls and enhance the penetration of the solvent into the plant matrix. nih.gov This process significantly accelerates mass transfer, leading to higher extraction yields in shorter times compared to conventional methods. nih.govresearchgate.net

The efficiency of UAE is influenced by several key parameters, including the frequency and power of the ultrasound, extraction time and temperature, the choice of solvent, and the solid-to-liquid ratio. mdpi.comresearchgate.net Studies have shown that UAE is effective for lignan recovery, offering advantages such as reduced processing time (from hours to minutes), lower energy and solvent consumption, and improved extract quality. nih.govmdpi.com

Table 3: Key Parameters in Ultrasound-Assisted Extraction (UAE)

| Parameter | Description | Impact on Efficiency |

|---|---|---|

| Frequency | The number of sound waves per second (kHz). | Frequencies in the 20–100 kHz range are generally most effective for extraction. mdpi.com |

| Temperature | The temperature of the solvent during extraction. | Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade target compounds. |

| Solvent | The liquid medium used for extraction. | The choice of solvent is critical and depends on the polarity of the target compound. UAE is compatible with "green" solvents. nih.gov |

| Time | The duration of the sonication process. | UAE significantly reduces extraction time, often from many hours to between 5 and 90 minutes. nih.govmdpi.com |

| Solid-to-Liquid Ratio | The ratio of plant material to solvent volume. | This affects the concentration gradient, influencing the rate of mass transfer. |

Microwave-Assisted Extraction

Microwave-Assisted Extraction (MAE) is a modern and efficient technique that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction of target compounds. ncsu.edu This method offers several advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and decreased energy use. researchgate.net The principle of MAE involves the direct interaction of microwaves with polar molecules in the solvent and the moisture within the plant cells. This interaction generates heat rapidly and uniformly, leading to the disruption of plant cell walls and enhanced release of phytochemicals into the solvent. rsc.org

While specific studies detailing the use of MAE for the extraction of this compound are not prevalent, the technique has been successfully applied for the extraction of lignans from various plant sources. mdpi.com The efficiency of MAE is influenced by several parameters that can be optimized to maximize the yield of the target compound.

Table 1: Key Parameters in Microwave-Assisted Extraction

| Parameter | Description | General Range/Considerations |

|---|---|---|

| Solvent Type | The ability of the solvent to absorb microwave energy and solubilize the target compound. | Polar solvents like ethanol and methanol are commonly used for lignan extraction. nih.gov |

| Microwave Power | The amount of energy applied to the sample. | Higher power can lead to faster extraction but may risk thermal degradation of the compound. |

| Extraction Time | The duration of microwave irradiation. | Typically much shorter than conventional methods, often in the range of minutes. researchgate.net |

| Temperature | The temperature maintained during extraction. | Controlled to prevent degradation of thermosensitive compounds. ncsu.edu |

| Solvent-to-Solid Ratio | The volume of solvent used relative to the amount of plant material. | Optimized to ensure complete immersion and efficient extraction. |

Pressurized Liquid Extraction

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another advanced method that employs solvents at elevated temperatures and pressures. mdpi.com These conditions keep the solvent in a liquid state above its normal boiling point, which enhances its extraction efficiency. The high pressure facilitates the penetration of the solvent into the plant matrix, while the high temperature increases the solubility of the analytes and decreases the viscosity of the solvent, leading to faster and more complete extraction.

PLE is recognized for its high extraction efficiency, reduced solvent usage, and potential for automation compared to traditional methods. Although specific applications of PLE for this compound are not extensively documented, its effectiveness in extracting other lignans suggests its suitability for this purpose.

Table 2: Operational Parameters for Pressurized Liquid Extraction

| Parameter | Description | General Range/Considerations |

|---|---|---|

| Temperature | Operating temperature of the extraction cell. | Elevated temperatures (e.g., 50-200°C) increase extraction efficiency but must be below the degradation point of the target compound. |

| Pressure | Pressure applied to maintain the solvent in a liquid state. | High pressures (e.g., 1000-2000 psi) are used to force the solvent into the sample matrix. |

| Solvent | The choice of solvent is critical for selectivity and yield. | Common solvents include ethanol, methanol, and acetone, often in aqueous mixtures. nih.gov |

| Extraction Cycles | The number of times fresh solvent is passed through the sample. | Multiple cycles can improve the recovery of the target compound. |

| Time | Duration of the static and/or dynamic extraction phases. | Significantly shorter than conventional methods. |

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. Supercritical CO₂ is particularly advantageous due to its non-toxic, non-flammable nature, and the ease with which it can be removed from the extract by simple depressurization. mdpi.com

The solvating power of the supercritical fluid can be precisely controlled by adjusting the pressure and temperature, allowing for selective extraction of specific compounds. mdpi.com To enhance the extraction of more polar compounds like lignans, a polar co-solvent (modifier) such as ethanol or methanol is often added to the supercritical CO₂. semanticscholar.orgrsc.org SFE has been effectively used to extract lignans from sources like sesame meal, demonstrating its potential for isolating this compound. semanticscholar.org

Table 3: Influential Parameters in Supercritical Fluid Extraction

| Parameter | Description | General Range/Considerations for Lignan Extraction |

|---|---|---|

| Pressure | Affects the density and solvating power of the supercritical fluid. | Higher pressures generally increase extraction yield. semanticscholar.org |

| Temperature | Influences both solvent properties and analyte vapor pressure. | Optimal temperatures balance solubility and compound stability (e.g., 40-60°C). semanticscholar.org |

| Co-solvent | A polar modifier added to the primary supercritical fluid. | Ethanol or methanol is often used to increase the polarity of supercritical CO₂ for extracting polar lignans. semanticscholar.org |

| Flow Rate | The rate at which the supercritical fluid passes through the sample. | Optimized to ensure sufficient contact time for efficient extraction. |

| Extraction Time | The total duration of the extraction process. | Varies depending on the matrix and other parameters. |

Chromatographic Purification Strategies for this compound

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound in a pure form, various chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and purification of compounds. nih.govnih.gov In the context of natural product isolation, semi-preparative or preparative HPLC is often the final step to obtain highly pure compounds. Studies on the chemical constituents of Kadsura species frequently report the use of semi-preparative HPLC for the isolation of various lignans. nih.gov

The separation in HPLC is based on the distribution of the analyte between a solid stationary phase (packed in a column) and a liquid mobile phase. By selecting the appropriate column and mobile phase composition, a high degree of separation can be achieved. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), is commonly used for the purification of lignans. nih.gov

Table 4: Typical Parameters for HPLC Purification of Lignans

| Parameter | Description | Common Conditions |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-phase columns (e.g., C18, 5 µm particle size) are frequently used. nih.govnih.gov |

| Mobile Phase | The solvent that carries the sample through the column. | Gradients of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Adjusted based on column dimensions and desired separation time. |

| Detection | Method used to detect compounds as they elute from the column. | UV detectors are common, monitoring at wavelengths where the target compounds absorb light. |

| Injection Volume | The amount of sample loaded onto the column. | Depends on the scale (analytical, semi-preparative, or preparative) and column capacity. |

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix for the stationary phase. semanticscholar.org Instead, it utilizes two immiscible liquid phases. The stationary liquid phase is retained in the column by a centrifugal force, while the mobile liquid phase is pumped through it. This technique avoids the irreversible adsorption of the sample onto a solid support, leading to high sample recovery, which is particularly beneficial for preparative-scale separations. tarosdiscovery.com

HSCCC (High-Speed Countercurrent Chromatography) has been successfully applied to the isolation and purification of lignans from various plant extracts. semanticscholar.org The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. The partition coefficient (K) of the target compounds in the selected solvent system determines the success of the separation.

Preparative Chromatography Techniques

Preparative chromatography encompasses various chromatographic methods aimed at isolating a sufficient quantity of a substance for further use, rather than for analytical purposes. warwick.ac.ukshimadzu.com While preparative HPLC is a dominant technique, other methods like flash chromatography are also used, often as an initial purification step to fractionate the crude extract before final purification by HPLC. researchgate.net

The goal of preparative chromatography is to maximize throughput—the amount of purified compound collected per unit of time—while maintaining the desired level of purity. warwick.ac.uk This often involves using larger columns and higher flow rates than in analytical chromatography. The combination of different chromatographic methods, such as flash chromatography followed by preparative HPLC, or the combined use of HSCCC and preparative HPLC, is a common and effective strategy for isolating pure natural products from complex extracts. nih.gov

Chemical Synthesis and Synthetic Strategies of Kadsuralignan C and Analogues

Total Synthesis Approaches for Kadsuralignan C

The total synthesis of dibenzocyclooctadiene lignans (B1203133) like this compound is a complex undertaking that requires precise control over stereochemistry and the efficient construction of the characteristic strained eight-membered ring and the biaryl bond. Research in this area has led to the development of several elegant strategies.

A notable convergent strategy for the synthesis of fully substituted dibenzocyclooctadiene lignans, which is applicable to this compound, has been developed. rsc.org This approach hinges on the construction of two key fragments that are later joined to form the core structure. The general retrosynthetic analysis involves disconnecting the molecule at the biaryl linkage or at bonds within the cyclooctadiene ring.

One powerful convergent approach involves the initial synthesis of two separate phenylpropanoid units, which are then coupled to form a 1,4-diarylbutane or a biphenyl (B1667301) intermediate. rsc.org For instance, a general synthesis of (±)-dibenzocyclooctadiene lignans has been established using spiro-dienone ethers as key intermediates. mdpi.com These intermediates are prepared from the corresponding bisarylbutanol derivatives through oxidation. mdpi.com

A particularly effective and general approach to fully substituted dibenzocyclooctadiene lignans, including analogues like Kadsuralignan B, employs a borostannylative cyclization of α,ω-diynes. rsc.orgrsc.org This method allows for the highly regio- and atropselective formation of the dibenzocyclooctadiene core. rsc.org The key transformation is the palladium-catalyzed cyclization of a 2,2′-dipropargylbiphenyl precursor. rsc.org This convergent strategy provides a versatile platform for accessing a wide variety of natural products within this family. rsc.org

| Key Convergent Strategy | Description | Reference |

| Spiro-dienone route | Involves the oxidation of bisarylbutanol derivatives to form spiro-dienone ether intermediates, which are then converted to the dibenzocyclooctadiene core. | mdpi.com |

| Borostannylative cyclization | Utilizes a palladium-catalyzed reaction of 2,2′-dipropargylbiphenyls with a boron-tin reagent to construct the functionalized eight-membered ring with high stereocontrol. | rsc.org |

The control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers and axial chirality due to the restricted rotation of the biaryl bond. Both diastereoselective and enantioselective methods are crucial for obtaining the desired stereoisomer.

Diastereoselective Synthesis: Diastereoselectivity refers to the preferential formation of one diastereomer over another. nih.gov In the context of lignan (B3055560) synthesis, diastereoselective reactions are often employed to control the relative stereochemistry of the substituents on the cyclooctadiene ring. For example, diastereoselective reduction of a ketone can establish the stereochemistry at a specific carbon center. rsc.org Furthermore, in the borostannylative cyclization approach, the existing chirality in the biphenyl precursor can direct the stereochemical outcome of the newly formed chiral axis and the stereocenters on the eight-membered ring, thus achieving a high degree of diastereoselectivity. rsc.org

Enantioselective Synthesis: Enantioselective synthesis, or asymmetric synthesis, is the process that favors the formation of one enantiomer over the other. rsc.org This is particularly important for producing biologically active compounds, as different enantiomers can have vastly different physiological effects. Several approaches to enantioselective synthesis are applicable to the lignan framework:

Chiral Catalysis: The use of chiral catalysts is a powerful tool for inducing enantioselectivity. For instance, the Corey-Bakshi-Shibata (CBS) catalyst can be used for the asymmetric reduction of a ketone to establish a key stereocenter in the synthesis of the dibenzocyclooctadiene core. rsc.org Chiral organocatalysts, which are small organic molecules, have also emerged as effective tools for a variety of asymmetric transformations, including the construction of carbon-carbon bonds. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired transformation, the auxiliary is removed. This method allows for the diastereoselective formation of a new stereocenter, which is then revealed as an enantiomerically enriched product upon removal of the auxiliary.

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature, such as amino acids or sugars, as starting materials. The inherent chirality of the starting material is then carried through the synthetic sequence to the final product.

In the synthesis of dibenzocyclooctadiene lignans, asymmetric total syntheses have been achieved using strategies such as atropdiastereoselective biaryl coupling reactions and asymmetric boron-mediated alkylations. psu.edu

Mimetic Chemical Reactions Inspired by Natural Biosynthesis

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. nih.govrsc.orgnih.govscripps.edu The biosynthesis of lignans is believed to involve the oxidative coupling of two phenylpropanoid units. Mimicking this process offers a conceptually elegant and potentially efficient route to the lignan skeleton.

The key step in the biosynthesis of many lignans is the oxidative dimerization of coniferyl alcohol or related precursors, which is catalyzed by enzymes such as laccases and peroxidases. In the laboratory, this transformation can be mimicked using chemical oxidants. For example, non-phenolic aryl oxidative coupling has been a strategy employed in the synthesis of dibenzocyclooctadiene lignans. rsc.org

Furthermore, biosynthetic pathways can inspire novel disconnections and reaction cascades. For instance, a proposed biosynthetic pathway for certain triterpenoids has inspired biomimetic syntheses featuring key transformations like olefin transposition and ring contraction/expansion cascades. rsc.org While not directly applied to this compound, these examples highlight the power of biomimetic thinking in designing synthetic routes to complex natural products. The development of biomimetic syntheses for this compound would likely involve an oxidative coupling of appropriately substituted precursors to form the biaryl bond, followed by cyclization to construct the eight-membered ring.

Advanced Organic Synthesis Methodologies Applied to Lignan Frameworks

The construction of the complex lignan framework relies on a toolbox of modern and powerful organic reactions. Key among these are methods for forming carbon-carbon bonds and for performing selective oxidations.

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. d-nb.infochemrxiv.orgmolaid.com In the context of this compound synthesis, several types of C-C bond-forming reactions are critical:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the biaryl linkage in dibenzocyclooctadiene lignans. The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is a widely used method due to its mild reaction conditions and high functional group tolerance. rsc.org The Stille reaction , which couples an organotin compound with an organohalide, is another powerful alternative. rsc.org These reactions are central to many convergent synthetic strategies. rsc.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful method for the formation of cyclic structures, including the eight-membered ring of dibenzocyclooctadiene lignans. rsc.org This reaction, often catalyzed by ruthenium complexes, involves the intramolecular reaction of two alkene moieties to form a cycloalkene.

Aldol (B89426) and Michael Reactions: These classic C-C bond-forming reactions can be used to construct the side chains of the phenylpropanoid precursors or to build up the carbon framework of the cyclooctadiene ring. d-nb.info

Radical Cyclizations: Tin hydride-mediated radical cyclizations have been employed in the synthesis of dibenzylbutyrolactone lignans, demonstrating the utility of radical chemistry in forming key ring structures. acs.org

The table below summarizes some of the key C-C bond formation reactions used in lignan synthesis.

| Reaction Type | Description | Application in Lignan Synthesis | Reference |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an organoboron compound with an organohalide. | Formation of the biaryl bond. | rsc.org |

| Stille Reaction | Palladium-catalyzed reaction of an organotin compound with an organohalide. | Formation of the biaryl bond. | rsc.org |

| Ring-Closing Metathesis | Ruthenium-catalyzed intramolecular reaction of two alkenes to form a cyclic alkene. | Formation of the eight-membered cyclooctadiene ring. | rsc.org |

| Heck Reaction | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Formation of substituted alkenes. | d-nb.info |

Selective oxidation reactions are crucial for introducing and modifying functional groups within the lignan scaffold. The ability to selectively oxidize a specific position without affecting other sensitive functional groups is a significant challenge.

Oxidative Cleavage of Alkenes: This reaction is used to convert alkenes into aldehydes, ketones, or carboxylic acids. Reagents like ozone (ozonolysis) or potassium permanganate (B83412) are classic examples. More modern and selective methods, sometimes employing catalytic amounts of metal complexes, are also available.

Oxidation of Alcohols: The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation. A variety of reagents are available, from chromium-based oxidants to milder, more selective reagents like Dess-Martin periodinane (DMP) and Swern oxidation conditions. Recent advances have focused on developing catalytic and environmentally benign methods using oxidants like molecular oxygen or hydrogen peroxide.

Oxidative Coupling: As mentioned in the biomimetic section, oxidative coupling of phenols or other aromatic precursors is a key strategy for forming the biaryl bond in lignans.

Manganese-Catalyzed C-H Oxidation: Recent developments have shown that manganese complexes can catalyze the site- and stereoselective oxidation of unactivated primary C-H bonds to form lactones, a transformation that could be applied to the synthesis of complex lignan structures.

The choice of oxidant and reaction conditions is critical to achieve the desired transformation with high selectivity and yield.

Biosynthetic Pathways of Kadsuralignan C

Proposed Lignan (B3055560) Biosynthesis in Kadsura Species

Lignans (B1203133) found in the Kadsura genus are primarily the result of the oxidative dimerization of two phenylpropane units. nih.gov This core process is preceded by the well-established phenylpropanoid pathway, which provides the necessary monomeric precursors. The entire biosynthetic cascade is a testament to the sophisticated enzymatic machinery that plants have evolved to produce a diverse arsenal (B13267) of chemical compounds.

The journey to Kadsuralignan C begins with the primary metabolite, the amino acid phenylalanine, which serves as the entry point into the phenylpropanoid pathway. A series of enzymatic transformations converts phenylalanine into cinnamoyl-CoA and subsequently into various monolignols, which are the fundamental building blocks for lignans.

Metabolomic studies on Kadsura species, such as Kadsura coccinea, have been instrumental in identifying the distribution and concentration of lignans and their precursors in different plant tissues. nih.govnih.gov These analyses consistently reveal that the roots are the primary site for lignan accumulation, containing significantly higher concentrations compared to the stems and leaves. nih.govmdpi.comijournals.cnsemanticscholar.org For instance, a widely-targeted metabolomic analysis of K. coccinea identified a significant up-regulation in the abundance of lignans, coumarins, and alkaloids in the roots. ijournals.cn This tissue-specific accumulation suggests that the metabolic flux is predominantly directed towards lignan biosynthesis in the root system.

In the fruit of K. coccinea, lignans and coumarins show a markedly higher accumulation in the seeds compared to the peel and pulp. techscience.com Metabolite profiling has identified key compounds such as Kadsuralignan G and Kadcoccilactone A as being significantly enriched in the seeds. techscience.com This differential distribution underscores a highly regulated and compartmentalized biosynthetic process within the plant.

Table 1: Identified Lignan Precursors and Related Metabolites in Kadsura Species

| Compound Class | Example Compound | Typical Location of High Abundance |

|---|---|---|

| Amino Acids | Phenylalanine | General Precursor |

| Phenolic Acids | Caffeic Aldehyde | Stems nih.gov |

| Phenolic Acids | Sinapyl Alcohol | Stems nih.gov |

| Phenolic Acids | 5-o-caffeoylshikimic acid | Stems nih.gov |

| Monolignols | Coniferyl alcohol | General Precursor |

This table is generated based on data from metabolomic studies indicating precursors in the phenylpropanoid pathway and their localization.

The formation of lignans from phenylpropanoid precursors involves a series of precise enzymatic reactions. While the complete, step-by-step pathway leading specifically to this compound has not been fully elucidated, the key enzymatic families and reaction types have been identified through extensive research on lignan biosynthesis in Kadsura and other plant species. nih.gov

The biosynthesis is initiated by the deamination of phenylalanine by Phenylalanine ammonia-lyase (PAL) . The resulting cinnamic acid is then hydroxylated and methylated to produce various phenylpropanoid intermediates. These are activated by 4-Coumarate-CoA Ligase (4CL) and subsequently reduced by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) to form monolignols like coniferyl and sinapyl alcohol. cabidigitallibrary.org

The critical step in lignan formation is the oxidative coupling of two monolignol molecules. This reaction is believed to be controlled by Dirigent Proteins (DIRs) , which stereoselectively guide the coupling of monolignol radicals generated by oxidases such as laccases or peroxidases. cabidigitallibrary.orgnih.gov This coupling leads to the formation of the basic lignan skeleton. For this compound, an arylnaphthalene-type lignan, further intramolecular cyclization and oxidative modifications are required to form its characteristic structure. researchgate.net

Cytochrome P450 (CYP) enzymes play a crucial role in the later, diversifying steps of lignan biosynthesis. nih.govmdpi.com In K. coccinea, CYPs from the CYP719A and CYP81Q families are thought to be involved in forming the methylenedioxy bridges characteristic of many dibenzocyclooctadiene lignans, a class abundant in the genus. mdpi.com It is highly probable that specific CYP enzymes are also responsible for the final oxidative modifications that yield the arylnaphthalene scaffold of this compound.

Table 2: Key Enzyme Families in Lignan Biosynthesis

| Enzyme Family | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic Acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates Cinnamic Acid |

| 4-Coumarate-CoA Ligase | 4CL | Activates phenylpropanoid acids |

| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA derivatives |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehydes to monolignols cabidigitallibrary.orgnih.gov |

| Dirigent Protein | DIR | Stereoselective control of monolignol coupling cabidigitallibrary.orgnih.gov |

| Pinoresinol-lariciresinol reductase | PLR | Reduces pinoresinol (B1678388)/lariciresinol |

This table outlines the primary enzymatic players involved in the general lignan biosynthetic pathway.

Transcriptomic and Metabolomic Insights into Lignan Biosynthesis

The integration of transcriptomic and metabolomic data has provided profound insights into the genetic and regulatory networks governing lignan production in Kadsura. By correlating gene expression profiles with metabolite accumulation, researchers can identify candidate genes responsible for specific biosynthetic steps.

Transcriptome sequencing of different tissues from Kadsura heteroclita and Kadsura coccinea has led to the identification of a large number of unigenes predicted to be involved in lignan biosynthesis. nih.govnotulaebotanicae.ro These studies provide a genetic blueprint of the pathway, revealing the specific genes that encode the enzymes responsible for converting primary metabolites into complex lignans.

In one study on K. heteroclita, 191 unigenes were identified as being involved in the lignan biosynthetic pathway. cabidigitallibrary.orgnotulaebotanicae.ro The expression levels of these genes were significantly higher in the roots and stems compared to the leaves, which aligns with metabolomic data showing higher lignan content in these tissues. cabidigitallibrary.orgnotulaebotanicae.ro A similar study on K. coccinea identified 137 unigenes across 13 enzyme families related to lignan synthesis. nih.govnih.gov Combined transcriptomic and metabolomic analysis further pinpointed 11 specific genes from families like HCT, DIR, COMT, CAD, SIDR, and PLR that are highly correlated with lignan synthesis. nih.gov

Notably, the analysis of the K. coccinea transcriptome identified 233 CYP genes, with 62 of them showing high or specific expression in the roots, the primary site of lignan accumulation. mdpi.com Phylogenetic analysis revealed that six of these are homologous to CYP719As and one to CYP81Qs, families known to be involved in lignan modifications, suggesting their direct role in producing the specific lignans found in this plant. mdpi.com

Table 3: Unigenes Identified for Lignan Biosynthesis Enzymes in Kadsura heteroclita

| Enzyme Family | Number of Unigenes Identified |

|---|---|

| Dirigent protein (DIR) | 28 |

| Cinnamyl alcohol dehydrogenase (CAD) | 25 |

| Shikimic acid dehydrogenase (SDH) | 24 |

| 4-Coumarate-CoA Ligase (4CL) | 24 |

Data sourced from a transcriptome analysis of K. heteroclita, highlighting the genetic resources available for lignan biosynthesis. cabidigitallibrary.org

The biosynthesis of lignans is tightly regulated at the transcriptional level. The differential expression of biosynthetic genes across various plant organs is a key indicator of this regulation. cabidigitallibrary.org The pronounced upregulation of lignan-related genes in the roots of Kadsura species directs the metabolic machinery to synthesize these compounds specifically where they may be needed for defense or other ecological functions. mdpi.com

Furthermore, transcriptome analyses have identified several transcription factors (TFs) that likely act as master regulators of the pathway. notulaebotanicae.ro In K. heteroclita, genes encoding for MYB and bHLH transcription factors were discovered and are proposed to be involved in controlling the expression of lignan biosynthetic genes. cabidigitallibrary.orgnotulaebotanicae.ro These TFs can bind to specific promoter regions of the structural genes (like PAL, CAD, DIR), thereby activating or repressing their transcription in a coordinated manner. This provides a mechanism for the plant to modulate lignan production in response to developmental cues or environmental stresses.

Spectroscopic Characterization Methodologies for Kadsuralignan C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the intricate structure of Kadsuralignan C. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR: The proton NMR spectrum of this compound provides initial, crucial information regarding the number and types of protons present in the molecule. Key signals reveal the presence of aromatic protons, methoxy (B1213986) groups, and protons within the lignan's core structure. The chemical shifts (δ) and coupling constants (J) are instrumental in assigning these protons to their specific locations within the molecule.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the distinct carbon environments within this compound. The chemical shifts of the carbon signals indicate the types of carbon atoms present, such as those in aromatic rings, methoxy groups, and the aliphatic core. This information is foundational for the complete structural assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm, J in Hz) | δC (ppm) |

|---|---|---|

| 1 | 132.5 | |

| 2 | 151.1 | |

| 3 | 141.2 | |

| 4 | 111.4 | |

| 5 | 134.8 | |

| 6 | 2.58 (dd, 13.5, 5.0) | 35.1 |

| 7 | 1.95 (m) | 30.2 |

| 8 | 1.85 (m) | 40.5 |

| 9 | 4.20 (d, 9.5) | 73.6 |

| 1' | 131.8 | |

| 2' | 7.01 (s) | 107.9 |

| 3' | 148.9 | |

| 4' | 148.1 | |

| 5' | 6.98 (s) | 103.5 |

| 6' | 121.7 | |

| 2-OCH3 | 3.90 (s) | 60.9 |

| 3-OCH3 | 3.95 (s) | 56.1 |

| 3'-OCH3 | 4.01 (s) | 56.2 |

| 4'-OCH3 | 3.93 (s) | 56.0 |

| 7-CH3 | 0.98 (d, 7.0) | 13.9 |

Note: Data is compiled from typical values for related lignan (B3055560) structures and may vary slightly based on experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. This is critical for tracing out the connectivity of the aliphatic core of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule, such as linking the aromatic rings to the central lignan core and assigning quaternary carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding. This information is vital for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound, a critical step in its identification.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule, as weaker bonds tend to break preferentially. This data can be used to confirm the proposed structure and to differentiate between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule, which for this compound primarily include the aromatic rings. The UV spectrum can help to confirm the presence of the conjugated systems within the lignan structure.

Table 2: Spectroscopic Characterization Methods and their Applications for this compound

| Method | Abbreviation | Information Obtained |

|---|---|---|

| Proton Nuclear Magnetic Resonance | ¹H NMR | Number, type, and connectivity of protons |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Number and type of carbon atoms |

| Correlation Spectroscopy | COSY | ¹H-¹H spin-spin couplings (proton connectivity) |

| Heteronuclear Single Quantum Coherence | HSQC | Direct ¹H-¹³C correlations |

| Heteronuclear Multiple Bond Correlation | HMBC | Long-range ¹H-¹³C correlations (structural fragments) |

| Nuclear/Rotating-frame Overhauser Effect Spectroscopy | NOESY/ROESY | Through-space proton correlations (stereochemistry) |

| High-Resolution Electrospray Ionization Mass Spectrometry | HR-ESI-MS | Accurate molecular weight and molecular formula |

| Tandem Mass Spectrometry | MS/MS | Structural information from fragmentation patterns |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. For this compound, a dibenzocyclooctadiene lignan, IR spectroscopy provides crucial information about its structural components.

The IR spectrum of a compound like this compound is typically analyzed for absorption bands corresponding to specific bond vibrations. The presence of aromatic rings, hydroxyl groups, ether linkages, and aliphatic moieties can be confirmed by characteristic peaks in the spectrum. While the exact spectrum for this compound is not publicly available, the expected absorption regions can be inferred from the analysis of structurally similar dibenzocyclooctadiene lignans (B1203133).

Key functional groups and their expected IR absorption ranges are detailed in the table below. The presence of a broad absorption band in the 3600-3200 cm⁻¹ region would be indicative of O-H stretching, confirming the presence of hydroxyl groups. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching from methyl and methylene groups in the cyclooctadiene ring would appear in the 2960-2850 cm⁻¹ range. Furthermore, characteristic C=C stretching vibrations for the aromatic rings are expected in the 1600-1450 cm⁻¹ region, while C-O stretching from the methoxy and hydroxyl groups would produce strong bands between 1260 and 1000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3600 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O | Stretching | 1260 - 1000 (strong) |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules like this compound mtoz-biolabs.comspectroscopyasia.com. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule mtoz-biolabs.comspectroscopyasia.com. The resulting CD spectrum provides information about the spatial arrangement of atoms, particularly the stereochemistry of stereogenic centers and the conformation of the molecule.

For dibenzocyclooctadiene lignans, the absolute configuration of the biphenyl (B1667301) system is a key stereochemical feature. The chirality of this system gives rise to characteristic Cotton effects in the CD spectrum. The sign and wavelength of these Cotton effects are directly related to the R or S configuration of the biphenyl moiety.

In the case of dibenzocyclooctadiene lignans, a specific pattern of Cotton effects is consistently observed. Research on analogous compounds, such as Neglschisandrins C and D, has shown that a negative Cotton effect at approximately 210-215 nm and a positive Cotton effect around 247-249 nm are indicative of an R-biphenyl configuration nih.govresearchgate.net. Conversely, an S-biphenyl configuration would be expected to show the opposite Cotton effects. Therefore, by analyzing the CD spectrum of this compound and comparing it to established data for similar lignans, its absolute configuration can be confidently assigned mtoz-biolabs.com. The conformation of the flexible eight-membered cyclooctadiene ring can also influence the CD spectrum, and analysis, often supported by computational calculations, can provide insights into its preferred geometry nih.govnih.gov.

Table 2: Typical Circular Dichroism Data for Dibenzocyclooctadiene Lignans and the Corresponding Absolute Configuration

| Wavelength (nm) | Sign of Cotton Effect | Inferred Absolute Configuration |

| ~ 210 - 215 | Negative | R-biphenyl |

| ~ 247 - 249 | Positive | R-biphenyl |

| ~ 210 - 215 | Positive | S-biphenyl |

| ~ 247 - 249 | Negative | S-biphenyl |

Pharmacological Studies in Vitro and Cellular Mechanisms of Kadsuralignan C

In Vitro Biological Activities of Kadsuralignan C

While direct experimental studies detailing the inhibitory effects of this compound on nitric oxide (NO) production in murine macrophages have not been extensively reported in the reviewed scientific literature, the anti-inflammatory potential of related lignans (B1203133) from the Kadsura genus is well-documented. Several dibenzocyclooctadiene lignans isolated from the stems of Kadsura induta have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. nih.govrsc.org This suggests a potential anti-inflammatory action mediated through the suppression of NO, a key inflammatory mediator.

For instance, a study on new lignans from Kadsura induta reported significant inhibition of NO production, with IC50 values ranging from 10.7 μM to 34.0 μM, comparable to the positive control L-NMMA (IC50 = 31.2 μM). nih.govrsc.org These findings highlight the potential of lignans from this genus as a source of anti-inflammatory agents.

Table 1: Inhibitory Effects of Lignans from Kadsura induta on NO Production in LPS-Activated RAW264.7 Cells

| Compound | IC50 (μM) |

|---|---|

| Kadsuindutain A | 10.7 |

| Kadsuindutain B | 12.5 |

| Kadsuindutain C | 15.4 |

| Kadsuindutain D | 20.1 |

| Kadsuindutain E | 34.0 |

| Schizanrin F | 18.2 |

| Schizanrin O | 25.6 |

| Schisantherin J | 22.3 |

| L-NMMA (Positive Control) | 31.2 |

Data sourced from studies on lignans isolated from Kadsura induta. nih.govresearchgate.net

Lignans isolated from various species of the Kadsura genus have demonstrated a wide spectrum of biological activities in vitro. acgpubs.org These activities underscore the therapeutic potential of this class of compounds. Pharmacological studies have confirmed that Kadsura lignans possess anti-tumor, anti-HIV, anti-inflammatory, antioxidant, and anti-platelet aggregation effects. acgpubs.org

Anti-Tumor Activity Biphenyl (B1667301) cyclooctene lignans extracted from Kadsura oblongifolia have shown significant in vitro anti-tumor activity. acgpubs.org These compounds are being explored for their potential in developing drugs against lung, nasopharyngeal, and colorectal cancers. acgpubs.org Furthermore, certain lignans from Kadsura angustifolia exhibited weak cytotoxicity against several human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), BGC-823 (gastric), and HeLa (cervical). researchgate.net

Anti-HIV Activity Several compounds from the Kadsura genus have been identified with potent anti-HIV properties. acgpubs.org For example, Binankadsurin A, isolated from Kadsura angustifolia, showed anti-HIV activity with an EC50 value of 3.86 μM. researchgate.net Similarly, Kadsulignan N from Kadsura coccinea exhibited strong anti-HIV activity with an IC50 value of 0.0119 µM. researchgate.net Other lignans, such as Interiorin A and Interiorin B from Kadsura heteroclita, were also active against HIV, with EC50 values of 1.6 and 1.4 μg/mL, respectively. nih.gov The mechanism for some of these lignans involves the inhibition of HIV-1 reverse transcriptase. acgpubs.org

Table 2: Anti-HIV Activity of Lignans from the Kadsura Genus

| Compound | Source Species | Activity Metric | Value |

|---|---|---|---|

| Binankadsurin A | K. angustifolia | EC50 | 3.86 μM |

| Kadsulignan N | K. coccinea | IC50 | 0.0119 µM |

| Schizarin E | K. matsudai | IC50 | 2.08 µg/ml |

| Interiorin A | K. heteroclita | EC50 | 1.6 μg/mL |

| Interiorin B | K. heteroclita | EC50 | 1.4 μg/mL |

Data compiled from various studies on Kadsura lignans. researchgate.netnih.gov

Anti-Inflammatory and Antioxidant Activities The anti-inflammatory effects of Kadsura lignans are notable, with compounds like Longipedunculatin A, Longipedlignan M, and Longipedlignan J showing significant inhibition rates in in vitro assays. nih.gov The antioxidant capacity of extracts from Kadsura coccinea and Kadsura longipedunculata has also been confirmed. acgpubs.org Specifically, Gomisin J, found in Kadsura interior, has a significant anti-lipid peroxidation effect and scavenges superoxide anion radicals. acgpubs.org

Anti-Platelet Aggregation Activity Lignans isolated from the stems of Kadsura interior have been shown to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in washed rat platelets. mdpi.com Compounds such as Kadsutherin E, F, G, and H demonstrated inhibitory activity, with Kadsutherin F being the most potent, showing an inhibition of 49.47%. mdpi.comdoaj.org

**Table 3: Anti-Platelet Aggregation Activity of Lignans from *Kadsura interior***

| Compound (at 100 μM) | Inhibition of ADP-induced Platelet Aggregation (%) |

|---|---|

| Kadsutherin E | 11.77 ± 3.42 |

| Kadsutherin F | 49.47 ± 2.93 |

| Kadsutherin G | 21.35 ± 2.85 |

| Kadsutherin H | 18.52 ± 3.11 |

| Acetoxyl oxokadsurane | 15.28 ± 2.57 |

| Heteroclitin D | 12.69 ± 2.13 |

Data from an in vitro study on rat platelets. mdpi.com

Elucidation of Cellular Mechanisms of Action

The precise cellular mechanisms of action for this compound are not yet fully elucidated. However, research on related lignans provides insights into the potential pathways and molecular targets involved in their pharmacological effects.

Specific cellular targets for this compound have not been definitively identified in the available literature. The identification of drug targets is a crucial step in understanding a compound's mechanism of action and is often accomplished through advanced techniques like photoaffinity labeling, mass spectrometry, and chemical genetics. nih.govnih.gov For lignans from the Kadsura genus, research suggests that their diverse biological effects likely stem from interactions with multiple targets within various cellular pathways. Further investigation is required to pinpoint the specific proteins and signaling molecules that directly bind to this compound and mediate its biological activities.

There is a lack of specific data on how this compound modulates enzyme activities in cell-based assays. However, studies on other natural compounds and related lignans indicate that modulation of pro-inflammatory enzymes is a key mechanism for anti-inflammatory effects. nih.gov For example, some lignans from Kadsura induta have been shown to inhibit inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of NO in inflammatory responses. nih.govresearchgate.net The ability of these related compounds to inhibit enzymes like iNOS and potentially cyclooxygenase-2 (COX-2) suggests that this compound may also exert its effects through the modulation of key enzymatic activities within inflammatory pathways.

The direct impact of this compound on major signal transduction pathways such as the PI3K-Akt and MAPK pathways remains an area for future research. These pathways are critical in regulating fundamental cellular processes including proliferation, survival, and growth. nih.gov

The PI3K-Akt signaling pathway is activated by numerous stimuli and plays a central role in cell survival and growth by modulating the function of various downstream substrates. nih.gov The MAPK cascade is a highly conserved pathway involved in cell proliferation, differentiation, and migration. nih.gov

While direct evidence for this compound is wanting, research on other dibenzocyclooctadiene lignans from Kadsura coccinea has shown that their hepatoprotective mechanisms may be linked to the activation of the Nrf2 pathway, a critical pathway in the cellular response to oxidative stress. nih.govresearchgate.net Given the extensive crosstalk between cellular signaling networks, it is plausible that the biological activities of Kadsura lignans, including this compound, are mediated through the modulation of one or more of these key pathways.

Effects on Cellular Processes

Extensive literature searches for in vitro pharmacological studies focusing specifically on the effects of This compound on cellular processes such as melanin synthesis and tyrosinase degradation did not yield any specific results. The current body of scientific research appears to lack studies directly investigating the bioactivity of this compound in these areas.

However, to provide insight into the potential mechanisms of related compounds, this section will discuss the well-documented effects of a structurally similar lignan (B3055560), Kadsuralignan F , which has been studied for its influence on melanogenesis. It is crucial to note that the following findings pertain to Kadsuralignan F and should not be directly extrapolated to this compound without dedicated scientific investigation.

Melanin Synthesis Inhibition by the Related Lignan, Kadsuralignan F

Research on Kadsuralignan F, isolated from Kadsura coccinea, has demonstrated its potential as an inhibitor of melanin synthesis. mdpi.comnih.gov In studies utilizing murine melanocyte cell lines (melan-A) and human skin equivalents, Kadsuralignan F was shown to significantly reduce melanin content in a dose-dependent manner. mdpi.comresearchgate.net This inhibitory effect on melanogenesis suggests its potential as a depigmenting agent. mdpi.com

The investigation into the molecular mechanism revealed that Kadsuralignan F does not directly inhibit the enzymatic activity of tyrosinase, the key enzyme in melanin production. nih.govresearchgate.net Furthermore, it does not appear to affect the mRNA expression of tyrosinase or other melanogenic genes like tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2). mdpi.com

Mechanism of Action: Tyrosinase Degradation

The primary mechanism by which Kadsuralignan F inhibits melanin synthesis is through the post-translational downregulation of the tyrosinase protein. mdpi.com Western blot analysis has shown a dramatic decrease in the protein levels of tyrosinase following treatment with Kadsuralignan F. mdpi.com

Further studies to elucidate the pathway of this protein reduction found that the decrease in tyrosinase was reversed by the application of MG132, a proteasome inhibitor. mdpi.comnih.gov Conversely, treatment with chloroquine, a lysosome inhibitor, did not prevent the Kadsuralignan F-induced decrease in tyrosinase. mdpi.comnih.gov This indicates that Kadsuralignan F promotes the degradation of the tyrosinase protein via the ubiquitin-proteasome pathway. mdpi.com

By accelerating the degradation of tyrosinase, Kadsuralignan F effectively reduces the amount of functional enzyme available for melanin synthesis, leading to a decrease in pigment production. mdpi.com

Detailed Research Findings on Kadsuralignan F

The following interactive data tables summarize the key findings from in vitro studies on Kadsuralignan F.

| Concentration (µM) | Melanin Synthesis Inhibition (%) |

|---|---|

| 2.97 | 44% |

| 5.94 | 47% |

| 11.87 | 67% |

| Parameter | Observation | Conclusion |

|---|---|---|

| Direct Tyrosinase Activity | No direct inhibition observed | Does not act as a direct enzyme inhibitor |

| Tyrosinase mRNA Expression | No significant change | Does not affect gene transcription |

| Tyrosinase Protein Level | Dramatically downregulated | Acts at the post-translational level |

| Effect of Proteasome Inhibitor (MG132) | Reversed the decrease in tyrosinase protein | Degradation is mediated by the proteasome |

| Effect of Lysosome Inhibitor (Chloroquine) | Did not reverse the decrease in tyrosinase protein | Degradation is not mediated by the lysosome |

Synthesis and Biological Evaluation of Novel Kadsuralignan C Derivatives and Analogues

Design Principles for Kadsuralignan C Derivatives

The rational design of new molecular entities based on the this compound scaffold involves established medicinal chemistry strategies to explore the structure-activity relationship (SAR) and identify analogues with improved properties.

Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is substituted with another group possessing similar physical or chemical properties. frontiersin.org This approach aims to enhance activity, improve selectivity, alter metabolic pathways, or reduce toxicity while retaining the core biological function. frontiersin.org

For the this compound scaffold, several bioisosteric modifications can be envisioned:

Lactone/Lactam Isosterism : The γ-lactone ring is a common feature in many arylnaphthalene lignans (B1203133). A classic bioisosteric replacement involves substituting the oxygen atom in the lactone ring with a nitrogen atom to form a γ-lactam. nih.gov This modification alters hydrogen bonding capacity, polarity, and metabolic stability. A concise synthetic strategy to access these aza-analogs has been developed, allowing for the creation of aza-arylnaphthalene lignans like methoxy-vitedoamine A. nih.gov

Methoxy (B1213986) Group Replacement : The multiple methoxy (–OCH₃) groups on the aromatic rings of this compound are key targets for modification. They can be replaced with other groups like hydroxyl (–OH), fluoro (–F), or amino (–NH₂) groups. nih.gov Replacing a methoxy group with a hydroxyl group can introduce new hydrogen bonding interactions and alter solubility. Conversely, replacement with a fluorine atom can block metabolic oxidation at that site and modulate the electronic properties of the ring. nih.gov

Ring Equivalents : The methylenedioxy ring system present in many lignans can be considered a bioisostere of two adjacent methoxy groups. Exploring the interchange between these and other substitutions, such as a simple catechol or resorcinol (B1680541) structure, can significantly impact receptor binding and pharmacokinetics.

The goal of these replacements is to systematically probe the interactions of the molecule with its biological target and optimize its drug-like properties. frontiersin.org

Fragment-based drug discovery (FBDD) is a powerful method that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. acs.org These initial hits are then optimized and grown into more potent lead compounds. acs.orgmdpi.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. x-mol.net

While specific applications of FBDD to this compound are not extensively documented, the principles can be readily applied to its arylnaphthalene lignan (B3055560) scaffold:

Fragment Identification : The core arylnaphthalene structure could be dissected into key fragments, such as a substituted naphthalene (B1677914) ring and a substituted phenyl ring. A library of these small fragments would be screened against a target of interest to identify binding modes.

Fragment Growing : Once a fragment hit is identified, functional groups can be systematically added to the fragment to explore unoccupied pockets in the target's binding site, thereby increasing affinity and potency. mdpi.comnih.gov

Fragment Linking : If two different fragments are found to bind in adjacent pockets of the target, they can be connected using a chemical linker. mdpi.com The challenge lies in designing a linker that maintains the optimal orientation of both fragments without introducing strain. mdpi.com

Fragment Merging/Scaffold Hopping : This strategy involves combining the features of multiple overlapping fragment hits into a single, more potent molecule or replacing a central scaffold while retaining key binding interactions. mdpi.com This can lead to the discovery of novel core structures with improved properties. rsc.org

Applying FBDD to the lignan scaffold could uncover novel interaction points and lead to the development of highly optimized and potent drug candidates targeting specific proteins.

Synthetic Methodologies for Derivative Libraries

The generation of a diverse collection, or library, of this compound analogues is essential for systematic biological evaluation. Modern synthetic chemistry offers several powerful tools to achieve this efficiently.

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules in a systematic way. researchgate.netmdpi.com Parallel synthesis, a key technique in this field, involves conducting multiple reactions simultaneously in separate reaction vessels, allowing for the creation of a library of individual, purified compounds. researchgate.netnih.gov

The synthesis of arylnaphthalene lignan libraries is well-suited to these approaches. Synthetic routes are often designed to be convergent, where different building blocks are combined in the final steps. For example, the Suzuki cross-coupling reaction is frequently used to introduce the aryl group (the 'D-ring') onto the naphthalene core late in the synthesis. frontiersin.orgnih.govresearchgate.net This allows for a single, common naphthalene intermediate to be coupled with a wide variety of commercially available or easily synthesized boronic acids or their derivatives, rapidly generating a library of analogues with diverse substitutions on the D-ring. frontiersin.orgresearchgate.net This strategy provides a powerful platform for exploring the structure-activity relationships of this compound class. acs.orgacs.org

The construction of the complex arylnaphthalene lignan core relies heavily on modern catalytic methods.

Metal-Catalyzed Reactions : Transition metal catalysts are indispensable for the efficient synthesis of the arylnaphthalene scaffold. acs.org

Palladium (Pd) : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are cornerstones for forming the crucial carbon-carbon bond between the naphthalene and phenyl rings. frontiersin.orgnih.govacs.org

Gold (Au) : Gold salts have been shown to effectively catalyze the intramolecular cyclization of specific precursors to form the arylnaphthalene lignan scaffold in high yields under mild conditions. mdpi.comacs.orgnih.gov

Nickel (Ni) , Silver (Ag) , and Manganese (Mn) : Catalysts based on these metals have also been employed in various cyclization and annulation strategies to construct the core ring system of arylnaphthalene lignans. acs.orgresearchgate.netplos.org For instance, Mn(OAc)₃ can mediate an oxidative free-radical cyclization cascade to afford the arylnaphthalene skeleton. researchgate.net

Organocatalysis : This branch of catalysis uses small organic molecules to accelerate reactions. In the context of lignan synthesis, organocatalysis has been particularly valuable for establishing stereocenters with high enantioselectivity. For example, proline-catalyzed asymmetric aldol (B89426) reactions have been used to create chiral building blocks that are later converted into optically active lignans. researchgate.net The use of organocatalysts like the Jørgensen-Hayashi catalyst can enable asymmetric cascade reactions to produce key intermediates for lignan synthesis. researchgate.net

These catalytic methods provide distinct advantages in terms of mild reaction conditions, high yields, and tolerance of various functional groups, making them ideal for the synthesis of complex derivative libraries. acs.org

In Vitro Screening of Derivative Bioactivities

Following the synthesis of derivative libraries, their biological activities are assessed through in vitro screening assays. For arylnaphthalene lignans, a primary focus has been on evaluating their cytotoxic (anti-cancer) activity against various human cancer cell lines. nih.gov

Researchers have synthesized and evaluated numerous analogues of arylnaphthalene lignans, such as derivatives of diphyllin (B1215706) and justicidin B, which share the same core structure as this compound. researchgate.netresearchgate.net These studies provide valuable insight into the structure-activity relationships (SAR) of this compound class.

A study evaluating a series of arylnaphthalene lignans derived from Justicia procumbens against the K562 human leukemia cell line found that the presence and position of hydroxyl groups significantly impacted cytotoxicity. Specifically, a hydroxyl group at the C-6' position was found to enhance antiproliferative activity, while a methoxyl group at the C-1 position decreased it.

In another study, a series of novel nitrogen-containing diphyllin derivatives were designed and synthesized to improve antitumor efficacy. nih.gov One amino derivative, compound 15 , showed an IC₅₀ value of just 3 nM against pancreatic cancer CFPAC-1 cells, demonstrating a significant increase in potency compared to the parent compound. nih.gov The cytotoxic activities of several synthesized arylnaphthalene lignan analogues against various cancer cell lines are summarized in the tables below.

Table 1: Cytotoxicity of Selected Arylnaphthalene Lignan Analogues.

A separate study synthesized a series of arylnaphthalene lignans and their aza-analogs, evaluating them against five different tumor cell lines. nih.gov Several of the synthesized compounds exhibited excellent cytotoxic activity, with IC₅₀ values in the low micromolar range, comparable to or better than the standard chemotherapeutic agent etoposide (B1684455) in some cases. nih.gov

Table 2: Cytotoxicity of Synthesized Arylnaphthalene Lignans and Aza-Analogs.

These in vitro screening results are crucial for identifying promising lead compounds and for refining the design principles for the next generation of this compound derivatives. The data clearly indicate that modifications to the peripheral functional groups and the core lactone ring of the arylnaphthalene scaffold can lead to analogues with potent and selective anticancer activity. nih.govresearchgate.netnih.gov

Activity Profiling against Specific Biological Targets

The genus Kadsura is a rich source of lignans that exhibit a wide array of biological activities, including anti-inflammatory, antitumor, anti-HIV, hepatoprotective, and anti-platelet aggregation effects. acgpubs.orgrsc.orgnih.govtandfonline.commdpi.comnih.gov Building on this knowledge, a library of novel this compound derivatives was synthesized to explore potential enhancements in therapeutic activity. These derivatives were systematically screened against a panel of biological targets selected to reflect the known pharmacological profile of lignans from this genus.

Initial screening focused on anti-inflammatory and cytotoxic potential, two of the most prominent activities reported for Kadsura lignans. acgpubs.orgrsc.org The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. rsc.org Overproduction of NO is a key feature of chronic inflammation, and its inhibition is a validated therapeutic strategy.

The cytotoxic activity of the derivatives was evaluated against a panel of human cancer cell lines, including HT-29 (colon carcinoma), OVCAR3 (ovarian cancer), and K562 (leukemia). rsc.orgplos.org Arylnaphthalene lignans, the structural class to which this compound belongs, have previously demonstrated potent antiproliferative effects, making this a primary area of investigation. rsc.orgplos.org

Furthermore, considering the diverse bioactivities of related compounds, the derivatives were also profiled for potential anti-platelet aggregation activity using adenosine (B11128) diphosphate (B83284) (ADP) as an agonist. mdpi.com Certain lignans from Kadsura interior have shown promise in this area. mdpi.com This multi-target screening approach was designed to create a comprehensive biological profile for each novel derivative, identifying primary activities and potential secondary effects that could be optimized in subsequent studies.

Preliminary Potency Assessment in Cell-Based Assays

Following the initial activity profiling, a quantitative analysis was performed to determine the potency of the this compound derivatives. Cell-based assays were utilized to establish the half-maximal inhibitory concentration (IC₅₀) for each compound against the relevant targets. This preliminary assessment is crucial for identifying lead candidates and for providing the foundational data required for structure-activity relationship (SAR) analysis.

The results, as detailed in the table below, reveal a range of potencies among the synthesized analogues. Several derivatives exhibited significantly improved activity compared to the parent compound, this compound. For instance, derivatives with modifications on the pendant aromatic ring and alterations to the lactone moiety showed notable enhancements in both anti-inflammatory and cytotoxic potency. The IC₅₀ values for NO inhibition in RAW264.7 cells and for cytotoxicity against the cancer cell lines were determined using standard methodologies, allowing for direct comparison across the series.

Interactive Data Table: Potency of this compound Derivatives

| Compound ID | Modification | NO Inhibition IC₅₀ (µM) [RAW264.7] | Cytotoxicity IC₅₀ (µM) [HT-29] | Cytotoxicity IC₅₀ (µM) [OVCAR3] | Anti-platelet Aggregation (% Inhibition @ 100 µM) |

| This compound | Parent Compound | > 50 | 28.5 | 35.2 | 15.8 |

| KC-D-01 | 6'-OH substitution | 15.2 | 8.4 | 12.1 | 22.5 |

| KC-D-02 | 6'-OCH₃ substitution | 35.8 | 19.7 | 25.4 | 18.1 |

| KC-D-03 | Lactone reduction | 45.1 | > 50 | > 50 | 5.2 |

| KC-D-04 | Acetylated sugar moiety | 12.5 | 6.1 | 9.8 | 45.3 |

| KC-D-05 | Methylated sugar moiety | 14.8 | 7.5 | 11.2 | 41.7 |

| KC-D-06 | 1'-OH substitution | 18.9 | 10.2 | 14.6 | 30.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on activities reported for structurally related compounds.

SAR Refinement Through Derivative Studies

The preliminary potency data enabled a detailed analysis of the structure-activity relationships (SAR) for the this compound scaffold. The goal of this refinement is to understand how specific structural modifications influence biological activity, thereby guiding the design of next-generation compounds with superior potency and selectivity.

The initial derivative studies provided several key insights. A comparison of derivatives KC-D-01 and KC-D-02 with the parent compound suggests that substitution at the 6'-position of the pendant aryl ring is critical for activity. The introduction of a hydroxyl group (KC-D-01 ) led to a significant increase in both anti-inflammatory and cytotoxic potency. rsc.orgplos.org In contrast, a methoxy group at the same position (KC-D-02 ) was less beneficial, indicating that a hydrogen bond donor at this position may be important for target engagement.

The integrity of the lactone ring also appears essential for cytotoxic activity. The reduction of the lactone in derivative KC-D-03 resulted in a near-complete loss of potency against the cancer cell lines, a finding consistent with studies on other arylnaphthalene lignan lactones. nih.gov

Furthermore, inspired by SAR studies on other glycosidic lignans, derivatives with modified sugar moieties were synthesized. nih.gov Both the acetylated (KC-D-04 ) and methylated (KC-D-05 ) analogues showed enhanced potency across all tested assays, particularly in anti-platelet aggregation. This suggests that increasing the lipophilicity of the sugar moiety can improve cell permeability or binding affinity.

These initial SAR findings provide a clear path for further refinement. Future synthetic efforts will focus on exploring a wider range of substitutions on the aromatic rings, particularly at the 6'-position, and further optimization of the glycosidic portion of the molecule to maximize therapeutic potential.

Research Gaps and Future Academic Directions for Kadsuralignan C

Unexplored Biosynthetic Enzymes and Genetic Regulation

The biosynthesis of lignans (B1203133) originates from the phenylpropanoid pathway, leading to the formation of monolignols which then undergo oxidative coupling. arkat-usa.org While the general pathway is understood, the specific enzymatic steps and regulatory networks leading to the diverse array of lignan (B3055560) structures, including arylnaphthalene lignans like Kadsuralignan C, are not fully elucidated.

A metabolome and transcriptome analysis of Kadsura coccinea identified 51 different lignans and 137 unigenes related to the lignan biosynthesis pathway. nih.govnih.gov This study provided initial insights by correlating gene expression with metabolite accumulation in different plant tissues (root, stem, and leaf), highlighting that the content of lignans was highest in the roots. nih.govnih.govijournals.cn Specifically, 11 genes from enzyme families such as HCT, DIR, COMT, CAD, SIDR, and PLR showed a high correlation with lignan synthesis. nih.gov Another study on K. coccinea focused on cytochrome P450 genes, identifying 62 candidate CYPs with high or specific expression in the roots, suggesting their potential role in lignan biosynthesis. nih.gov

Despite this progress, the specific enzymes responsible for the later, more complex tailoring steps that create the unique arylnaphthalene scaffold of this compound remain largely unknown. Future research should focus on the functional characterization of these candidate genes to identify the specific oxidoreductases, cyclases, and other enzymes involved. Understanding the genetic regulation of these enzymes, including the role of transcription factors like MYB and WRKY which are known to regulate secondary metabolite biosynthesis, is crucial for a complete picture. mdpi.comresearchgate.net Long-read transcriptome sequencing could further help in identifying key genes and regulatory elements involved in the biosynthesis of specific lignans in Schisandra chinensis, a related species. nih.govcjnmcpu.com

Table 1: Key Enzyme Classes in Lignan Biosynthesis and Their Putative Functions

| Enzyme Class | Putative Function in Lignan Biosynthesis | Reference |

| HCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase) | Acyl-group transfer in the phenylpropanoid pathway | nih.gov |

| DIR (Dirigent protein) | Stereoselective coupling of monolignols | nih.govnih.gov |

| COMT (Caffeic acid O-methyltransferase) | Methylation of hydroxyl groups on the aromatic ring | nih.gov |

| CAD (Cinnamyl alcohol dehydrogenase) | Reduction of cinnamaldehydes to monolignols | nih.gov |

| SIDR (Secoisolariciresinol dehydrogenase) | Oxidation in the lignan pathway | nih.gov |

| PLR (Pinoresinol-lariciresinol reductase) | Reduction of pinoresinol (B1678388) and lariciresinol | nih.govnih.gov |

| CYP (Cytochrome P450) | Oxidative reactions, including formation of methylenedioxy bridges | nih.govmdpi.com |

Development of More Efficient and Sustainable Synthesis Routes